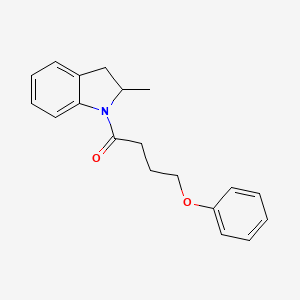![molecular formula C21H24N2O3 B5310122 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5310122.png)
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide, also known as ABP-700, is a novel and potent muscarinic receptor antagonist. It was first synthesized in 2016 by a team of researchers from the pharmaceutical company, Acacia Pharma. Since then, ABP-700 has garnered significant attention from the scientific community due to its potential applications in anesthesia and pain management.
Mecanismo De Acción
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide selectively binds to muscarinic receptors, specifically the M1 and M3 subtypes. By doing so, it blocks the action of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function, memory, and pain perception. By blocking muscarinic receptors, 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide reduces the incidence of postoperative delirium and provides analgesic effects.
Biochemical and physiological effects:
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on muscarinic receptors, it has been shown to have a slight inhibitory effect on the hERG potassium channel, which is involved in cardiac repolarization. However, this effect is not significant enough to cause cardiac toxicity. 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has also been shown to have a half-life of approximately 2 hours, making it suitable for use in clinical settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective muscarinic receptor antagonist, making it useful for studying the role of muscarinic receptors in various physiological processes. Additionally, its short half-life makes it easy to control the duration of its effects in experiments. However, 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide's low yield and complex synthesis method may limit its availability for use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide. One area of interest is its potential use in pain management. While 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has been shown to have analgesic effects in preclinical studies, more research is needed to determine its efficacy and safety in humans. Additionally, 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide's effects on muscarinic receptors in the brain may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide involves several steps, beginning with the reaction of piperidine and 4-benzyloxybenzaldehyde to form 4-benzyloxy-1-(piperidin-4-yl)butan-1-one. This intermediate is then reacted with N-acetylanthranilic acid to produce 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide. The overall yield of this process is approximately 30%.
Aplicaciones Científicas De Investigación
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has been primarily studied for its potential use in anesthesia. In preclinical studies, it has been shown to reduce the incidence and severity of postoperative delirium, a common complication of general anesthesia in elderly patients. 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide achieves this effect by blocking muscarinic receptors in the brain, which are responsible for cognitive function and memory. Additionally, 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has been shown to have analgesic properties, making it a promising candidate for pain management.
Propiedades
IUPAC Name |
1-acetyl-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16(24)23-13-11-18(12-14-23)21(25)22-19-7-9-20(10-8-19)26-15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHOORIMZYXVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)
![ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate](/img/structure/B5310074.png)
![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5310100.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5310107.png)
![methyl 4-[5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5310111.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5310119.png)
![N-cyclopropyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5310126.png)
![7-(1,3-benzodioxol-5-yl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5310128.png)
![4-tert-butyl-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5310133.png)
![4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B5310134.png)